2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine chemical properties
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine chemical properties
This comprehensive technical guide details the chemical properties, synthesis, and pharmacological relevance of 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine , a specialized fluorinated building block used in the development of CNS-active agents and voltage-gated ion channel modulators.
Executive Summary
2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine is a high-value fluorinated intermediate characterized by a phenoxyethylamine scaffold substituted with a para-fluorine and an ortho-trifluoromethyl group. This specific substitution pattern confers unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and altered electronic distribution—making it a critical "warhead" or scaffold in medicinal chemistry. It is primarily utilized in the synthesis of Sodium Channel (Nav1.[1]8) Inhibitors , Dopamine D4 Antagonists , and Serotonin (5-HT) Modulators .
Chemical Identity & Structural Analysis
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethyl)phenoxy]ethanamine |
| Common Name | 4-Fluoro-2-trifluoromethylphenethylamine ether |
| Molecular Formula | C₉H₉F₄NO |
| Molecular Weight | 223.17 g/mol |
| Parent Phenol CAS | 130047-19-7 (4-Fluoro-2-trifluoromethylphenol) |
| Core Scaffold | Phenoxyethylamine (Bioisostere of Phenethylamine) |
Physicochemical Profile
The presence of the trifluoromethyl (-CF₃) and fluoro (-F) groups drastically alters the properties of the ethylamine tail compared to a non-fluorinated analog.
-
Lipophilicity (LogP): Estimated at 2.8 – 3.2 . The -CF₃ group adds significant hydrophobicity, facilitating blood-brain barrier (BBB) penetration, crucial for CNS targets.
-
Electronic Effects:
-
4-Fluoro: A weak electron-withdrawing group (EWG) by induction but electron-donating by resonance. It blocks the primary site of metabolic oxidation (para-position).
-
2-Trifluoromethyl: A strong EWG. It lowers the pKa of the ether oxygen's lone pairs, reducing the potential for oxidative dealkylation at the ether linkage.
-
-
Basicity (pKa): The primary amine typically has a pKa of ~9.5 . The electron-withdrawing nature of the phenyl ring is insulated by the ethylene linker, leaving the amine basicity largely unperturbed compared to direct anilines.
Synthesis & Manufacturing Methodologies
The synthesis of this compound requires overcoming the low nucleophilicity of the parent phenol (due to the electron-withdrawing CF₃ group). A standard Williamson ether synthesis often fails to yield high purity due to competitive polymerization or incomplete conversion.
Optimized Synthetic Route (Gabriel Synthesis Variation)
This protocol ensures mono-alkylation and high purity of the primary amine.
Step 1: Phenoxide Formation
-
Reagents: 4-Fluoro-2-trifluoromethylphenol (1.0 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or Acetonitrile (Polar aprotic is essential).
-
Conditions: 60°C, 1 hour. Note: The phenol is acidic; complete deprotonation is visible by color change.
Step 2: Alkylation
-
Reagent: N-(2-Bromoethyl)phthalimide (1.1 eq).
-
Mechanism:
displacement of bromide by the phenoxide. -
Conditions: 80°C, 4-6 hours.
-
Intermediate: N-[2-(4-Fluoro-2-trifluoromethylphenoxy)ethyl]phthalimide.
Step 3: Deprotection (Hydrazinolysis)
-
Reagent: Hydrazine hydrate (
). -
Solvent: Ethanol.
-
Conditions: Reflux, 2 hours.
-
Workup: Acidify to precipitate phthalhydrazide, filter, then basify filtrate to extract the free amine.
Visualization of Synthetic Pathway
Figure 1: Gabriel Synthesis pathway preventing poly-alkylation and ensuring primary amine specificity.
Reactivity & Metabolic Stability
Metabolic Blocking (The Fluorine Effect)
In drug design, this molecule is often selected to improve the half-life (
-
Para-Blockade: The C-4 position of a phenyl ring is the most susceptible to Cytochrome P450 (CYP) oxidation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway.
-
Ortho-Steric Shield: The bulky
group at the 2-position creates steric hindrance, protecting the ether oxygen from O-dealkylation enzymes.
Chemical Stability
-
Acid Stability: The ether linkage is stable to aqueous acid (HCl,
) at ambient temperatures, allowing for salt formation (e.g., Hydrochloride salt) for storage. -
Nucleophilic Attack: The aromatic ring is activated for Nucleophilic Aromatic Substitution (
) at the fluorine position only under extreme conditions (strong nucleophiles like thiols in high heat), making it chemically robust under physiological conditions.
Pharmacological Applications[1][2]
This moiety serves as a critical pharmacophore in several therapeutic classes:
Nav1.8 Sodium Channel Inhibitors
Patents (e.g., WO2023160509A1) indicate the use of 4-fluoro-2-trifluoromethylphenol derivatives in constructing inhibitors for Nav1.8 , a voltage-gated sodium channel involved in nociception (pain sensing). The ethylamine tail often serves as a linker to a larger heterocyclic core (e.g., pyridine or pyrimidine).
Dopamine D4 & Serotonin Modulation
The structural similarity to Fluoxetine (which contains a 4-trifluoromethylphenoxy moiety) suggests utility in CNS targets. The 2-CF3/4-F substitution pattern is explored to modulate selectivity between 5-HT and Dopamine transporters (DAT/SERT) by altering the twist angle of the phenoxy ring relative to the side chain.
Biological Signaling Visualization
Figure 2: Pharmacological targets and mechanisms of action for phenoxyethylamine derivatives.
Handling & Safety Protocols
Hazard Identification
-
Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.
-
GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Convert to HCl salt for long-term stability.
Emergency Protocol
-
Skin Contact: Immediately wash with 5% acetic acid (if available) followed by copious water.
-
Inhalation: Move to fresh air. If pulmonary edema is suspected (due to amine vapors), seek medical attention.
References
-
Nav1.8 Inhibitor Synthesis: WO2023160509A1 - Amidine derivative compounds and their preparation method and use.[1] (2023).[2]
-
Dopamine D4 Antagonists: US Patent 6,869,904 - Combination treatment for depression, anxiety and psychosis. (2001).[3]
-
Phenol Precursor Data: 4-Fluoro-2-(trifluoromethyl)phenol (CAS 130047-19-7) Physicochemical Properties.[2][4][5][6] PubChem.
-
Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] (Gabriel Synthesis for Amines). Wiley-Interscience.
Sources
- 1. WO2023160509A1 - èç±»è¡çååç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 2. 4-FLUORO-2-(TRIFLUOROMETHYL)PHENOL | 130047-19-7 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-fluoro-2-(trifluoromethyl)phenol 95% | CAS: 130047-19-7 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. WO2020191056A1 - Pyridazinones and methods of use thereof - Google Patents [patents.google.com]
